3-Amino-5-(butylcarbamoyl)phenylboronic acid

Lipophilicity Drug-likeness Physicochemical profiling

3-Amino-5-(butylcarbamoyl)phenylboronic acid (CAS 2096340-15-5) is a disubstituted phenylboronic acid derivative bearing a free aromatic amine at the 3-position and an n-butylcarbamoyl moiety at the 5-position. With a molecular formula of C₁₁H₁₇BN₂O₃ and a molecular weight of 236.08 g/mol, it belongs to the class of arylboronic acids widely employed as enzyme inhibitors, Suzuki-Miyaura coupling partners, and saccharide sensors.

Molecular Formula C11H17BN2O3
Molecular Weight 236.08 g/mol
CAS No. 2096340-15-5
Cat. No. B3325294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(butylcarbamoyl)phenylboronic acid
CAS2096340-15-5
Molecular FormulaC11H17BN2O3
Molecular Weight236.08 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)N)C(=O)NCCCC)(O)O
InChIInChI=1S/C11H17BN2O3/c1-2-3-4-14-11(15)8-5-9(12(16)17)7-10(13)6-8/h5-7,16-17H,2-4,13H2,1H3,(H,14,15)
InChIKeyMTIYULWWNCFIGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-(butylcarbamoyl)phenylboronic acid (CAS 2096340-15-5): A Dual-Functionalized Boronic Acid Building Block for Medicinal Chemistry and Bioconjugation


3-Amino-5-(butylcarbamoyl)phenylboronic acid (CAS 2096340-15-5) is a disubstituted phenylboronic acid derivative bearing a free aromatic amine at the 3-position and an n-butylcarbamoyl moiety at the 5-position . With a molecular formula of C₁₁H₁₇BN₂O₃ and a molecular weight of 236.08 g/mol, it belongs to the class of arylboronic acids widely employed as enzyme inhibitors, Suzuki-Miyaura coupling partners, and saccharide sensors . The simultaneous presence of a Lewis-basic aniline nitrogen and a hydrogen-bond-capable secondary amide creates a differentiated pharmacophoric and physicochemical profile compared to simpler mono-substituted phenylboronic acids, positioning this compound as a strategic intermediate for fragment-based drug discovery and targeted covalent inhibitor design.

Why 3-Amino-5-(butylcarbamoyl)phenylboronic acid Cannot Be Replaced by Generic Phenylboronic Acids in Rational Design Workflows


Phenylboronic acids are frequently treated as commodity reagents, yet the regiospecific 3-amino-5-(n-butylcarbamoyl) substitution pattern on this scaffold imposes distinct conformational, electronic, and solubility constraints that generic analogs such as 3-aminophenylboronic acid (CAS 30418-59-8) or 3-carbamoylphenylboronic acid cannot recapitulate . The n-butyl chain contributes a calculated logP of -0.52, markedly more lipophilic than the unsubstituted carbamoyl analog (logP -0.49) yet significantly less so than the phenylcarbamoyl derivative (logP +1.91), occupying a narrow lipophilicity window favorable for both aqueous solubility and passive membrane permeability . Furthermore, the co-planar amino and amide groups establish an intramolecular hydrogen-bond network that pre-organizes the boronic acid for diol binding, a feature absent in analogs lacking the 3-NH₂ group [1]. These physicochemical differences make direct substitution scientifically unsound without re-validating SAR, solubility, and target engagement.

Quantitative Differentiation Evidence: 3-Amino-5-(butylcarbamoyl)phenylboronic acid vs. Closest Structural Analogs


LogP Tuning: Intermediate Lipophilicity Between Polar Carbamoyl and Lipophilic Phenylcarbamoyl Analogs

The calculated logP of 3-Amino-5-(butylcarbamoyl)phenylboronic acid (-0.5215) falls between that of the more polar 3-Amino-5-carbamoylphenylboronic acid (-0.4923) and the significantly more lipophilic 3-Amino-5-(phenylcarbamoyl)phenylboronic acid (+1.9125 or +0.2009 depending on prediction method), as well as the amino-deleted analog (3-(butylcarbamoyl)phenyl)boronic acid (+1.7448) . This intermediate logP value places the compound within the optimal range (0–3) for oral bioavailability per Lipinski's Rule of Five while retaining superior aqueous solubility relative to aryl amide analogs [1].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor Count: Dual H-Bond Donors Versus Amino-Deleted Butylcarbamoyl Analog

The target compound possesses 4 hydrogen bond donors (boronic acid –OH ×2, aniline –NH₂, and secondary amide –NH–), whereas the amino-deleted analog (3-(butylcarbamoyl)phenyl)boronic acid (CAS 397843-70-8) has only 3 hydrogen bond donors, lacking the aniline –NH₂ contribution . This additional H-bond donor capability, combined with a TPSA of 95.58 Ų (identical to the phenylcarbamoyl analog but higher than 3-aminophenylboronic acid at 66.48 Ų), provides an extra anchoring point for target protein interaction and enhances water solubility .

Hydrogen bonding Target engagement Pharmacophore design

Rotatable Bond Flexibility: Conformational Sampling Advantage Over Rigid Carbamoyl and Phenylcarbamoyl Analogs

With 5 rotatable bonds, 3-Amino-5-(butylcarbamoyl)phenylboronic acid offers significantly greater conformational自由度 than 3-Amino-5-carbamoylphenylboronic acid (2 rotatable bonds) and moderately more than 3-Amino-5-(phenylcarbamoyl)phenylboronic acid (3 rotatable bonds) [1]. The n-butyl side chain can sample multiple low-energy conformations, potentially enabling induced-fit binding to enzyme active sites such as the R1 cleft of AmpC β-lactamase, where structure-guided design has demonstrated that larger boronic acid derivatives achieve up to 80-fold improved binding (Kᵢ 83 nM) compared to the parent 3-aminophenylboronic acid lead [2].

Conformational flexibility Induced fit Molecular recognition

Orthogonal Reactive Handles for Chemoselective Elaboration Versus Mono-Functional Analogs

The target compound presents three chemically distinct reactive centers: (i) a boronic acid for Suzuki-Miyaura cross-coupling or reversible diol binding, (ii) a primary aromatic amine for amide bond formation, reductive amination, or diazotization, and (iii) a secondary amide NH for N-alkylation or as a hydrogen-bonding motif . By contrast, (3-(butylcarbamoyl)phenyl)boronic acid lacks the 3-NH₂ handle, and 3-Amino-5-carbamoylphenylboronic acid offers only a primary amide with different reactivity . This orthogonality enables sequential, protecting-group-minimized elaboration in parallel synthesis workflows, directly analogous to the strategy used to generate 28 derivatives from 3-aminophenylboronic acid in AmpC inhibitor optimization [1].

Chemoselectivity Bioconjugation Parallel synthesis

Enzyme Inhibition Potential: Class-Level Evidence from Arylboronic Acid AmpC β-Lactamase Inhibitors

While direct Kᵢ or IC₅₀ data for 3-Amino-5-(butylcarbamoyl)phenylboronic acid against specific enzymes are not publicly available, the compound belongs to the well-validated class of 3-aminophenylboronic acid derivatives that act as potent, reversible inhibitors of serine β-lactamases. Structure-guided optimization of the parent scaffold, 3-aminophenylboronic acid, yielded compound 2 with a Kᵢ of 83 nM against AmpC—an 80-fold improvement attributed to occupation of the R1 side-chain cleft [1]. The 5-butylcarbamoyl substituent in the target compound projects directly toward this cleft region, as evidenced by crystallographic studies showing that para- and meta-substituted arylboronic acids engage conserved residues (Asn152, Gln120, Tyr150) within this pocket [2].

Enzyme inhibition β-Lactamase Antimicrobial resistance

Supplier-Reported Purity and Storage Stability: Batch Consistency Versus Multi-Vendor Benchmark

Multiple independent vendors report consistent purity specifications for 3-Amino-5-(butylcarbamoyl)phenylboronic acid: ≥97% (Chemscene, Leyan, Fluorochem) and ≥95% (BoronPharm, Chemenu), with recommended storage at 2–8°C under dry, sealed conditions [1]. This inter-vendor consistency contrasts with certain analogs such as 3-Amino-5-(phenylcarbamoyl)phenylboronic acid, where purity specifications range more broadly (95–97%) across suppliers, and the simpler 3-aminophenylboronic acid, which requires storage as the hemisulfate salt or monohydrate to mitigate oxidative degradation .

Quality control Batch consistency Storage stability

High-Impact Application Scenarios for 3-Amino-5-(butylcarbamoyl)phenylboronic acid in Drug Discovery and Chemical Biology


Fragment-Based Lead Optimization Against Serine β-Lactamases and Serine Hydrolases

The compound serves as a pre-functionalized fragment that places a hydrophobic n-butyl probe into the R1 side-chain cleft of AmpC-type β-lactamases, a region validated by X-ray crystallography to accommodate meta-substituted arylboronic acids [1]. Rather than synthesizing the butylcarbamoyl moiety de novo over multiple steps, research teams can directly screen this building block in biochemical assays (Kᵢ determination, SPR, thermal shift) and crystallographic soaking experiments, accelerating the structure-activity relationship cycle demonstrated in the 80-fold affinity improvement from 3-aminophenylboronic acid to compound 2 (Kᵢ 83 nM) .

Chemoselective Bioconjugation via Orthogonal Amino and Boronic Acid Handles

The simultaneous presence of a free aromatic amine (for NHS ester or isothiocyanate coupling) and a boronic acid (for diol-responsive capture or Suzuki-Miyaura conjugation) enables two-step, protecting-group-free bioconjugation to antibodies, fluorophores, or solid supports [1]. This orthogonal reactivity is not available in the amino-deleted analog (3-(butylcarbamoyl)phenyl)boronic acid, which lacks the amine conjugation site, making the 3-amino variant the preferred choice for constructing boronic acid-functionalized fluorescent probes for saccharide sensing and glycoprotein detection .

Physicochemical Property Screening in CNS Drug Discovery Programs

With a logP of -0.52 and TPSA of 95.58 Ų, the compound occupies a favorable physicochemical space for CNS drug candidates (typically requiring logP 1–4 and TPSA < 90 Ų for blood-brain barrier penetration, though the slightly elevated TPSA may favor peripheral selectivity) [1]. Compared to the excessively lipophilic phenylcarbamoyl analog (logP +1.91) and the excessively polar unsubstituted carbamoyl analog, the butyl chain provides a balanced hydrophobicity that can be further tuned via the free amine, offering a versatile starting point for CNS and peripheral target programs alike .

Parallel Library Synthesis for Serine Protease and Arginase Inhibitor Discovery

The three orthogonally reactive positions (–B(OH)₂, –NH₂, –CONH–) enable rapid, parallel diversification using robust reactions: Suzuki-Miyaura coupling at the boronic acid, amide bond formation at the aniline, and N-alkylation at the secondary amide [1]. This synthetic efficiency directly mirrors the in-parallel synthesis strategy successfully employed to generate 28 AmpC inhibitors from the simpler 3-aminophenylboronic acid scaffold, but with the added advantage of a pre-installed hydrophobic moiety that can探測 the conserved R1 cleft without additional synthetic manipulation .

Quote Request

Request a Quote for 3-Amino-5-(butylcarbamoyl)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.